molecular formula C21H25NO3 B557444 Fmoc-L-leucinol CAS No. 139551-83-0

Fmoc-L-leucinol

Cat. No. B557444
M. Wt: 339.4 g/mol
InChI Key: WXMGVJAOLIDKGZ-HNNXBMFYSA-N
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Description

Fmoc-L-leucinol is an Fmoc protected leucine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Leucine is one of the more simple amino acids with an isobutyl group as the side chain .


Synthesis Analysis

Fmoc-L-leucinol is synthesized using Fmoc-based peptide synthesis . This method is the method of choice for producing these compounds . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Molecular Structure Analysis

The molecular formula of Fmoc-L-leucinol is C21H25NO3 . Its molecular weight is 339.4 g/mol . The structure includes a fluorenyl group, which has strong absorbance in the ultraviolet region .


Physical And Chemical Properties Analysis

The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties . This was ascertained first through visual observation of concentration dependent solution behavior and then confirmed by tensiometry measurements .

Scientific Research Applications

  • Insulin-Sensitizing Activity : Fmoc-L-Leucine (F-L-Leu) acts as a unique PPARγ ligand, promoting insulin sensitivity in diabetic mice with lower adipogenic activity, suggesting potential for diabetes treatment (Rocchi et al., 2001).

  • Neuroprotective Potential : FMOC-L-leucine exhibits neuroprotective properties in both mature and immature brain models, suggesting its use for brain injury and seizure disorders (Maurois et al., 2008).

  • Structure Analysis via NMR : It aids in the study of biological structures through solid-state NMR spectroscopy, proving useful for structural biology research (Keeler et al., 2017).

  • Self-Assembly for Functional Materials : Fmoc-modified amino acids, including FMOC-L-leucine, are crucial for fabricating materials with applications in cell cultivation, drug delivery, and more due to their self-assembly features (Tao et al., 2016).

  • Surfactant Properties : FMOC-amino acid surfactants, including FMOC-L-leucine, exhibit unique chiroptical spectroscopic properties, opening new research areas in chemistry (Vijay & Polavarapu, 2012).

  • Cellulose Whiskers Functionalization : It is used in the synthesis of L-Leucine amino acid functionalized cellulose whiskers, merging properties of biocompatible materials for various applications (Cateto & Ragauskas, 2011).

  • Antimicrobial Hydrogels : Co-assembly with Fmoc-phenylalanine results in hydrogels showing selective bactericidal activity for gram-positive bacteria, useful in clinical anti-infective applications (Irwansyah et al., 2015).

  • Magnetic Resonance Imaging : It's used in the fabrication of a supramolecular nanoplatform for MRI-guided tumor photodynamic therapy, indicating its potential in biomedical imaging and therapy (Zhang et al., 2018).

  • Peptide Dynamics Study : FMOC-leucine aids in understanding the dynamics of leucine methyl groups, offering insights into protein structure and dynamics (Vugmeyster et al., 2010).

Safety And Hazards

The safety data sheet for L(+)-Leucinol, a related compound, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and not to release it into the environment .

Future Directions

There is a resurgence in peptide drug discovery since 2000, providing 28 non-insulin peptide drugs worldwide . This represents half the total number of approved peptide therapeutics since the commercialization of the first one, insulin, in 1923 . The Fmoc group is widely used as a main amine protecting group in peptide synthesis . Therefore, Fmoc-L-leucinol could potentially be used in the synthesis of new peptide drugs.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGVJAOLIDKGZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-leucinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Cameron, EK Davison, C An… - The Journal of …, 2019 - ACS Publications
The first syntheses of the cytotoxic peptides lipovelutibols B and D are described. While lipovelutibol D was prepared using solid-phase peptide synthesis followed by an O–N acyl …
Number of citations: 5 pubs.acs.org

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